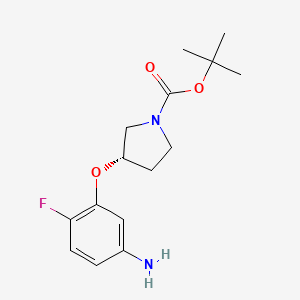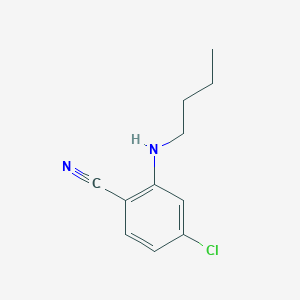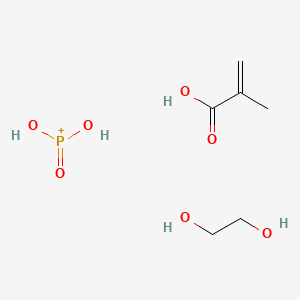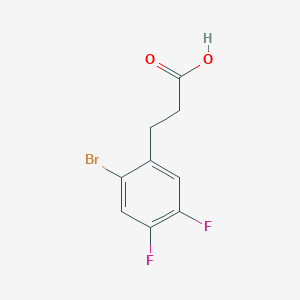
2-(3-Bromo-4-methoxy-5-methylphenyl)-1,3-dioxolane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(3-Bromo-4-methoxy-5-methylphenyl)-1,3-dioxolane is an organic compound that features a dioxolane ring attached to a brominated methoxy-methylphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Bromo-4-methoxy-5-methylphenyl)-1,3-dioxolane typically involves the following steps:
Bromination: The starting material, 4-methoxy-5-methylphenol, undergoes bromination using bromine in the presence of a suitable solvent like acetic acid to yield 3-bromo-4-methoxy-5-methylphenol.
Formation of the Dioxolane Ring: The brominated phenol is then reacted with ethylene glycol in the presence of an acid catalyst such as p-toluenesulfonic acid to form the dioxolane ring, resulting in the target compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Large-scale Bromination: Using industrial-grade bromine and solvents.
Efficient Ring Formation: Utilizing continuous flow reactors to enhance the efficiency and yield of the dioxolane ring formation.
Chemical Reactions Analysis
Types of Reactions
2-(3-Bromo-4-methoxy-5-methylphenyl)-1,3-dioxolane undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines or thiols.
Oxidation Reactions: The methoxy group can be oxidized to form corresponding aldehydes or acids.
Reduction Reactions: The bromine atom can be reduced to a hydrogen atom using reducing agents like palladium on carbon.
Common Reagents and Conditions
Substitution: Nucleophiles like sodium azide or potassium thiolate in polar solvents.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Hydrogen gas in the presence of palladium on carbon.
Major Products
Substitution: Products like 2-(3-azido-4-methoxy-5-methylphenyl)-1,3-dioxolane.
Oxidation: Products like 2-(3-bromo-4-formyl-5-methylphenyl)-1,3-dioxolane.
Reduction: Products like 2-(3-hydroxy-4-methoxy-5-methylphenyl)-1,3-dioxolane.
Scientific Research Applications
2-(3-Bromo-4-methoxy-5-methylphenyl)-1,3-dioxolane has several scientific research applications:
Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.
Medicinal Chemistry: Investigated for its potential as a pharmacophore in drug design.
Material Science: Explored for its properties in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 2-(3-Bromo-4-methoxy-5-methylphenyl)-1,3-dioxolane involves its interaction with specific molecular targets. The bromine atom can participate in halogen bonding, while the dioxolane ring can interact with various enzymes or receptors. These interactions can modulate biological pathways, leading to potential therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
2-(3-Bromo-4-methoxyphenyl)-1,3-dioxolane: Lacks the methyl group, resulting in different reactivity and properties.
2-(3-Bromo-4-methylphenyl)-1,3-dioxolane: Lacks the methoxy group, affecting its electronic properties.
2-(3-Methoxy-4-methylphenyl)-1,3-dioxolane: Lacks the bromine atom, altering its reactivity in substitution reactions.
Uniqueness
2-(3-Bromo-4-methoxy-5-methylphenyl)-1,3-dioxolane is unique due to the presence of all three functional groups (bromine, methoxy, and methyl) on the phenyl ring, which provides a distinct combination of electronic and steric effects, making it a versatile compound in various chemical reactions and applications.
Properties
CAS No. |
918896-39-6 |
|---|---|
Molecular Formula |
C11H13BrO3 |
Molecular Weight |
273.12 g/mol |
IUPAC Name |
2-(3-bromo-4-methoxy-5-methylphenyl)-1,3-dioxolane |
InChI |
InChI=1S/C11H13BrO3/c1-7-5-8(11-14-3-4-15-11)6-9(12)10(7)13-2/h5-6,11H,3-4H2,1-2H3 |
InChI Key |
HOMDRJJOXZENCJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC(=C1OC)Br)C2OCCO2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Ethyl[2-(methylsulfanyl)ethyl]amine](/img/structure/B12088929.png)












![5-Chloro-7-methylpyrazolo[1,5-a]pyridine](/img/structure/B12089029.png)
